
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide is an amino acid amide.
Scientific Research Applications
Enhancing Long-Term Potentiation
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide has been studied for its effects on long-term potentiation in the hippocampus of rats. An experimental drug related to this compound, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, was found to significantly increase the degree and duration of long-term potentiation after systemic administration. This suggests its potential use in enhancing memory and learning processes in vivo (Stäubli et al., 1994).
CCR5 Chemokine Receptor Modulation
Research has identified derivatives of N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide as potent and selective ligands for the human CCR5 chemokine receptor. This receptor is crucial in various immunological responses, suggesting the compound's potential in immunology and inflammatory disease treatment (Burrows et al., 2005).
Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition
Derivatives of this compound have been investigated for their ability to inhibit human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This suggests its potential application in treating diseases associated with ACAT-1 overexpression, such as cardiovascular diseases (Shibuya et al., 2018).
Corrosion Inhibition on Iron Surfaces
Piperine derivatives related to N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide have been studied as corrosion inhibitors on iron surfaces. These studies have provided insights into the interaction of such compounds with iron, indicating potential applications in material science and engineering (Belghiti et al., 2018).
Antimicrobial Properties
N-substituted derivatives of the compound have been synthesized and tested for their antimicrobial activity. These studies indicate potential applications of these compounds in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Activity
Some derivatives have been evaluated for their potential as anticancer agents, with studies showing promising results against certain cancer cell lines. This suggests the compound's application in oncology and drug development for cancer treatment (Boddu et al., 2018).
properties
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-6-5-11-23(13-15)20(16-7-3-2-4-8-16)21(24)22-17-9-10-18-19(12-17)26-14-25-18/h2-4,7-10,12,15,20H,5-6,11,13-14H2,1H3,(H,22,24) |
InChI Key |
XEGOBYSRTDSXFT-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




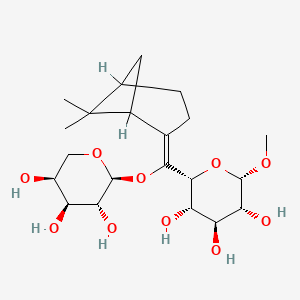
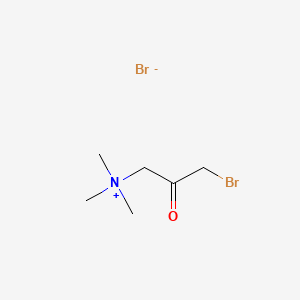

![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)
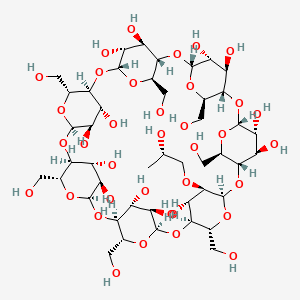
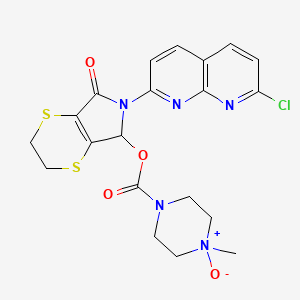
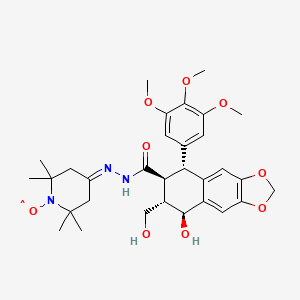
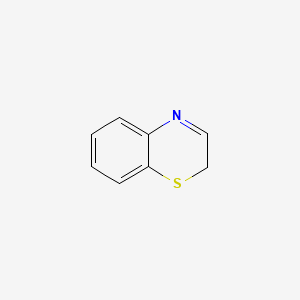
![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)
![2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester](/img/structure/B1228625.png)
![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)
![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B1228629.png)